3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol
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Overview
Description
3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol is an organic compound that features a phenyl group, a thiophene ring, and a propyn-1-ol moiety. This compound is of interest due to its unique structural properties, which combine aromaticity, heterocyclic chemistry, and alkyne functionality. These features make it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Hydroxyl Group Introduction: The hydroxyl group can be introduced through the reduction of an alkyne using reagents like lithium aluminum hydride (LiAlH4) or through hydroboration-oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products
Oxidation: 3-phenyl-1-thiophen-2-ylprop-2-yn-1-one
Reduction: 3-phenyl-1-thiophen-2-ylprop-2-ene-1-ol or 3-phenyl-1-thiophen-2-ylpropane-1-ol
Substitution: Various brominated or nitrated derivatives of the phenyl and thiophene rings
Scientific Research Applications
3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1-thiophen-2-ylprop-2-yn-1-one: Similar structure but lacks the hydroxyl group.
2-Thenoyl Chloride: Contains a thiophene ring but different functional groups.
Phenylacetylene: Contains a phenyl group and an alkyne but lacks the thiophene ring.
Uniqueness
3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol is unique due to its combination of a phenyl group, a thiophene ring, and a propyn-1-ol moiety
Properties
IUPAC Name |
3-phenyl-1-thiophen-2-ylprop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-7,10,12,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYLAXKLSFKRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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